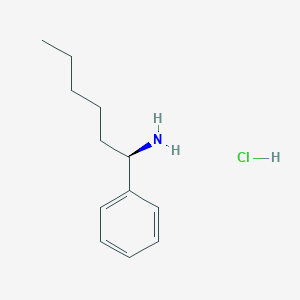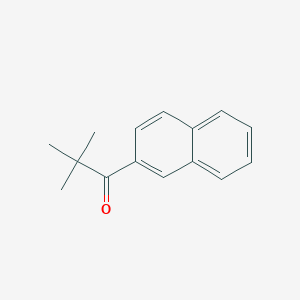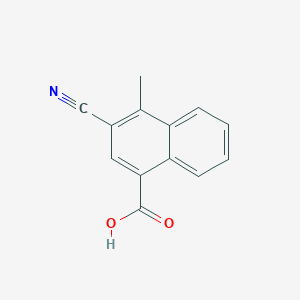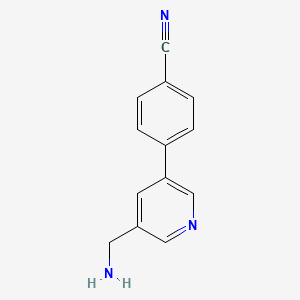
3,6-Dichloro-2-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloro-2-nitrobenzonitrile: is an organic compound with the molecular formula C7H2Cl2N2O2 . It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and one nitro group attached to the benzene ring. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions: 3,6-Dichloro-2-nitrobenzonitrile can be synthesized from 4-nitro-1,2,3-trichlorobenzene. The process involves the selective de-nitrochlorination of 2-chloro-6-nitrobenzonitrile by treatment with chlorine gas. The reaction is typically carried out at temperatures ranging from 100°C to 200°C for 5 to 15 hours .
Industrial Production Methods: In industrial settings, the production of this compound involves similar processes but on a larger scale. The use of metal cyanides such as sodium cyanide or copper cyanide in the presence of aprotic amides as catalysts is common. The reaction conditions are carefully controlled to ensure high yield and purity .
化学反応の分析
Types of Reactions: 3,6-Dichloro-2-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Aminobenzonitriles: Formed by the reduction of the nitro group.
Substituted Benzenes: Formed by nucleophilic substitution reactions.
科学的研究の応用
3,6-Dichloro-2-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of drug intermediates.
Agricultural Chemicals: Used in the production of herbicides and insecticides.
Material Science: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3,6-Dichloro-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These interactions can affect cellular pathways and molecular functions, making the compound useful in medicinal chemistry and biological research .
類似化合物との比較
- 2,3-Dichloro-6-nitrobenzonitrile
- 2,6-Dichloro-3-nitrobenzonitrile
- 2,4-Dichloronitrobenzene
Comparison: 3,6-Dichloro-2-nitrobenzonitrile is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, this compound may exhibit different reactivity patterns and applications, making it valuable for specific synthetic and industrial processes .
特性
分子式 |
C7H2Cl2N2O2 |
|---|---|
分子量 |
217.01 g/mol |
IUPAC名 |
3,6-dichloro-2-nitrobenzonitrile |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-5-1-2-6(9)7(11(12)13)4(5)3-10/h1-2H |
InChIキー |
ULERJNPIJQDHOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Cl)C#N)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11891326.png)


![Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B11891348.png)

![3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11891360.png)

![4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B11891366.png)

![4-Ethoxyoxazolo[4,5-c]quinoline](/img/structure/B11891399.png)
![3-Methoxy-5,7-dihydropyrrolo[1,2-a]quinoxalin-6(1H)-one](/img/structure/B11891400.png)


![1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone](/img/structure/B11891416.png)
